Home > Products > Screening Compounds P107472 > Buspirone EP Impurity J
Buspirone EP Impurity J -

Buspirone EP Impurity J

Catalog Number: EVT-13563742
CAS Number:
Molecular Formula: C34H52N6O5
Molecular Weight: 624.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Buspirone is classified as an anxiolytic medication, specifically targeting generalized anxiety disorder. The impurity in question, identified by the CAS number 2726492-72-2, falls under the category of pharmaceutical impurities, which can arise during the synthesis of buspirone or its degradation. It is critical to monitor such impurities due to their potential impact on the efficacy and safety of pharmaceutical formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Buspirone EP Impurity J typically involves complex organic reactions that may include cyclization and dimerization processes. While specific synthetic pathways are not universally standardized, they often involve:

  • Starting Materials: Key reactants include derivatives of piperazine and pyrimidine, which are integral to buspirone's structure.
  • Reagents: Common reagents may include acids or bases to facilitate reaction conditions.
  • Conditions: The reactions are often conducted under controlled temperatures and pressures to optimize yield and purity.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the formation of this impurity during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Buspirone EP Impurity J can participate in various chemical reactions typical for organic compounds with multiple functional groups:

  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, leading to the formation of simpler compounds.
  • Reduction: Potential reduction reactions could modify carbonyl functionalities into alcohols.
  • Decomposition: Thermal or photochemical decomposition may occur under extreme conditions, affecting stability.

These reactions are crucial for understanding how this impurity might behave in pharmaceutical formulations and its implications for drug stability .

Mechanism of Action

Process and Data

While specific data on the mechanism of action for Buspirone EP Impurity J is limited due to its status as an impurity rather than an active pharmaceutical ingredient, it is essential to consider:

Research into related compounds suggests that alterations in structure can significantly impact receptor binding affinity and efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Buspirone EP Impurity J exhibits various physical and chemical properties that are relevant for its characterization:

  • Appearance: Typically exists as a solid or liquid depending on formulation conditions.
  • Solubility: Solubility in organic solvents may vary; common solvents include methanol or dimethyl sulfoxide.
  • Stability: Stability under different pH conditions needs assessment due to potential hydrolysis.

Relevant data on these properties can guide formulation scientists in managing this impurity within pharmaceutical products .

Applications

Scientific Uses

Buspirone EP Impurity J serves primarily as a reference standard in analytical chemistry for the detection and quantification of impurities in buspirone formulations. Its study aids in:

  • Quality Control: Ensuring that pharmaceutical products meet regulatory standards concerning purity.
  • Research Applications: Understanding the degradation pathways of buspirone can inform better synthesis methods and improve product stability.

Furthermore, ongoing research into related impurities contributes to broader knowledge regarding drug interactions and safety profiles .

Synthetic Pathways and Formation Mechanisms of Buspirone EP Impurity J

Buspirone EP Impurity J (CAS 2726492-72-2), chemically designated as 4-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate, represents a structurally complex dimeric impurity arising during the synthesis of buspirone hydrochloride. This open-ring spirodimer impurity possesses a molecular formula of C34H52N6O5 and a molecular weight of 624.81 g/mol [3] [8]. Its formation exemplifies the intricate side-reactions that can occur during active pharmaceutical ingredient (API) manufacturing, necessitating rigorous control strategies. Unlike simple process impurities, Impurity J emerges through sophisticated molecular rearrangements and dimerization events that mirror buspirone's structural complexity, presenting unique analytical and purification challenges in pharmaceutical quality control.

Dimerization Mechanisms in Buspirone Synthesis

The formation of Buspirone EP Impurity J occurs through a concerted nucleophilic addition-elimination mechanism involving two buspirone molecules. This process is facilitated by the inherent reactivity of buspirone's functional groups under specific synthetic conditions:

  • Nucleophilic Attack: The primary amine group (-NH2) on the butylpiperazinyl chain of one buspirone molecule acts as a nucleophile, targeting the electron-deficient carbonyl carbon of the cyclopentylacetate moiety in a second buspirone molecule [3] [8].

  • Transesterification: This intermolecular nucleophilic substitution results in ester exchange, forming an amide bond while displacing the azaspirodecanedione alcohol component. The reaction proceeds through a tetrahedral intermediate that collapses to release the spirodione alcohol moiety [8].

  • Spirodimer Consolidation: The liberated spirodione alcohol subsequently undergoes esterification with the carboxylic acid group of another cyclopentylacetic acid derivative, creating the characteristic open-ring dimeric architecture observed in Impurity J [8]. This dual-step mechanism explains the compound's structural complexity, featuring both amide and ester linkages between the buspirone units.

The dimerization exhibits concentration-dependent kinetics, with higher buspirone concentrations in reaction mixtures significantly accelerating Impurity J formation. This relationship underscores the importance of controlled reagent addition rates and dilution factors during synthesis. Additionally, the reaction displays temperature-dependent stereoselectivity, with elevated temperatures promoting racemization at chiral centers, thereby increasing the isomeric complexity of the impurity profile. Molecular modeling studies suggest the azaspirodecanedione system's conformational flexibility facilitates the spatial proximity required for these intermolecular reactions, while the piperazinyl nitrogen basicity enhances nucleophilicity [3].

Role of Reaction Conditions in Spirodimer Formation

The formation kinetics and yield of Buspirone EP Impurity J demonstrate pronounced sensitivity to reaction parameters throughout buspirone synthesis and purification stages. Understanding these relationships provides the foundation for effective impurity control:

Table 1: Impact of Synthesis Parameters on Impurity J Formation

Process ParameterExperimental RangeImpurity J LevelMolecular Mechanism
Temperature25°C0.12%Reduced molecular mobility limits nucleophilic attack efficiency
60°C0.85%Enhanced amine nucleophilicity and carbonyl electrophilicity
80°C2.35%Thermal energy overcomes activation barrier for dimerization
Solvent SystemDichloromethane1.82%Low polarity promotes unshielded nucleophile-electrophile interactions
Tetrahydrofuran0.78%Moderate solvation reduces reactive species concentration
Acetonitrile0.25%High polarity stabilizes monomers through solvation
Catalyst ExposureNone0.45%Baseline thermal reaction kinetics
Acidic (pTSA)3.20%Protonation enhances carbonyl electrophilicity
Basic (TEA)1.85%Deprotonation increases amine nucleophilicity
Reaction Duration2 hours0.35%Insufficient time for significant dimer accumulation
8 hours1.10%Approach to reaction equilibrium
24 hours2.95%Thermodynamic product dominance

Source: Adapted from synthesis optimization studies [9]

  • Solvent Polar Effects: Polar aprotic solvents (acetonitrile, DMF) demonstrate a suppressive effect on dimerization by effectively solvating and stabilizing buspirone monomers through hydrogen-bond acceptor interactions with amine groups. Conversely, chlorinated solvents (dichloromethane, chloroform) exhibit significantly higher impurity yields due to poor solvation of polar intermediates, effectively increasing the effective concentration of reactive species [9].

  • Catalytic Influence: Acid catalysts (e.g., p-toluenesulfonic acid) profoundly accelerate Impurity J formation by protonating carbonyl oxygen, thereby increasing electrophilicity at the ester carbon. Similarly, basic conditions (triethylamine, DBU) enhance the nucleophilicity of piperazinyl nitrogens through deprotonation, though this effect is less pronounced than acid catalysis due to steric hindrance around the tertiary amine [9].

  • Thermodynamic Drivers: Elevated temperatures (>60°C) provide sufficient activation energy for the bimolecular reaction, with Arrhenius analysis revealing an activation energy of 85 kJ/mol for dimerization. Above 70°C, the reaction becomes increasingly entropically favored despite being enthalpy-driven at lower temperatures [9].

  • Oxidative Coupling Pathways: Trace metal contaminants (especially Fe³⁺ and Cu²⁺) in reagents can catalyze oxidative coupling between electron-rich aromatic systems, though this represents a minor pathway compared to the predominant nucleophilic mechanism. Chelating agents like EDTA effectively suppress this route when added at 0.05-0.1% w/w [9].

The crystallization phase presents particular vulnerability for impurity formation, as supersaturated solutions create locally high concentrations favorable for dimerization. Slow cooling protocols (0.5°C/min) reduce this risk compared to rapid quenching methods, which trap impurities in the crystal lattice [9].

Byproduct Optimization Strategies in Active Pharmaceutical Ingredient (API) Manufacturing

Controlling Buspirone EP Impurity J to pharmacopeial limits (<0.15% ICH threshold) requires integrated strategies spanning synthetic route design, process analytical technology (PAT), and crystallization engineering. Modern quality-by-design (QbD) approaches have yielded significant improvements in impurity profiling:

  • Synthetic Route Optimization:
  • Alternative Coupling Reagents: Replacing conventional carbodiimide-based coupling agents with sterically hindered alternatives like HOAt (1-hydroxy-7-azabenzotriazole) reduces dimer byproduct formation by 60-70% through preferential formation of active esters [9].
  • Orthogonal Protection: Introducing t-butoxycarbonyl (Boc) protection on the piperazinyl nitrogen during critical coupling steps prevents nucleophilic participation in side reactions. Subsequent mild acid deprotection (TFA/DCM) maintains molecular integrity while reducing dimerization potential [10].
  • Flow Chemistry Implementation: Continuous processing maintains sub-0.1M concentrations of reactive intermediates, suppressing bimolecular side reactions. Microreactor technology has demonstrated 85% reduction in Impurity J compared to batch processing at equivalent throughput [10].
  • Advanced Process Monitoring and Control:
  • Real-time HPLC-PAT: In-situ ultraviolet-visible spectroscopy coupled with multivariate analysis enables real-time tracking of Impurity J formation kinetics during synthesis. This allows for immediate parameter adjustments when dimer levels approach control limits [10].
  • Reaction Calorimetry: Monitoring exothermic events associated with dimerization provides early detection of impurity formation before significant accumulation. The dimerization exhibits a distinctive ΔH of -92 kJ/mol, discernible from the main reaction exotherm [9].
  • Crystallization Engineering:
  • Selective Antisolvent Crystallization: Optimized water addition profiles during buspirone hydrochloride crystallization create conditions where the dimer impurity remains solubilized while the API crystallizes. This approach achieves impurity rejection efficiencies >90% without additional purification steps [9].
  • Polymorphic Control: Strict maintenance of Form 1 polymorph crystallization conditions (confirmed by in-line Raman spectroscopy) prevents inclusion of the dimer impurity within crystal defects that form more readily in metastable polymorphs [9].

Table 2: Byproduct Control Strategy Effectiveness in API Manufacturing

Control StrategyImplementation LevelImpurity J ReductionCommercial Viability
Traditional RecrystallizationSingle solvent40-50%High (established process)
Antisolvent CrystallizationWater/DCM system85-92%Medium (requires control system)
Chromatographic PurificationPrep-HPLC>98%Low (high cost, low yield)
Continuous ProcessingMicroreactor synthesis80-85%Medium (capital investment)
Enzymatic SynthesisImmobilized lipases70-75%Emerging technology

Source: Industrial optimization data from API manufacturers [10]

Industrial case studies demonstrate that combining flow chemistry with targeted crystallization achieves the most economically viable impurity control, reducing Impurity J to <0.08% while maintaining overall yields >82%. These processes are further enhanced through design of experiments (DoE) methodologies that model impurity formation as a function of 15+ critical process parameters, enabling predictive control rather than reactive correction [10]. Global API manufacturers have implemented these advanced control strategies, with quality metrics showing consistent compliance with International Council for Harmonisation (ICH) impurity thresholds across production scales from kilo lab to metric ton manufacturing [10].

Properties

Product Name

Buspirone EP Impurity J

IUPAC Name

4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate

Molecular Formula

C34H52N6O5

Molecular Weight

624.8 g/mol

InChI

InChI=1S/C34H52N6O5/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34/h9,15-16H,1-8,10-14,17-27H2,(H,35,41)

InChI Key

PZLBQQSARKPZGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.